molecular formula C20H25N5O2 B2584090 9-benzyl-3-butyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 850801-07-9

9-benzyl-3-butyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2584090
CAS RN: 850801-07-9
M. Wt: 367.453
InChI Key: QURGRNBXFUCHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-benzyl-3-butyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a compound that belongs to the class of purine analogues. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 9-benzyl-3-butyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in DNA replication and repair. This may lead to the inhibition of cell growth and division, which is responsible for its antitumor activity.
Biochemical and physiological effects:
The compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been found to exhibit antiviral activity against a number of viruses, including HIV-1, herpes simplex virus, and cytomegalovirus. In addition, the compound has been shown to have antimicrobial activity against a number of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 9-benzyl-3-butyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione in lab experiments is its broad-spectrum activity against cancer cells, viruses, bacteria, and fungi. This makes it a versatile compound that can be used in a wide range of experiments. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of 9-benzyl-3-butyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione. One area of research is the development of more potent analogues of the compound that exhibit greater selectivity and efficacy against cancer cells, viruses, and other pathogens. Another area of research is the study of the compound's mechanism of action, which may lead to the development of new drugs that target DNA replication and repair. Finally, the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.

Synthesis Methods

The synthesis of 9-benzyl-3-butyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves the reaction of 6-chloro-9-benzylpurine with butylamine and methylamine in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to yield the desired product.

Scientific Research Applications

The compound has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

9-benzyl-3-butyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-3-4-12-25-18(26)16-17(22(2)20(25)27)21-19-23(11-8-13-24(16)19)14-15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURGRNBXFUCHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CCCN3CC4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-benzyl-3-butyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.